molecular formula C16H13BrF3N3O B12803155 7-Bromo-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-86-5

7-Bromo-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12803155
CAS No.: 133626-86-5
M. Wt: 400.19 g/mol
InChI Key: POYPRRVGCSBGMN-UHFFFAOYSA-N
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Description

7-Bromo-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of benzodiazepines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include brominating agents, alkylating agents, and trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted analogs .

Scientific Research Applications

7-Bromo-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Bromo-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one include other benzodiazepine derivatives with similar structural features and biological activities. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

133626-86-5

Molecular Formula

C16H13BrF3N3O

Molecular Weight

400.19 g/mol

IUPAC Name

7-bromo-11-ethyl-6-methyl-9-(trifluoromethyl)pyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C16H13BrF3N3O/c1-3-23-12-8-9(16(18,19)20)7-11(17)13(12)22(2)15(24)10-5-4-6-21-14(10)23/h4-8H,3H2,1-2H3

InChI Key

POYPRRVGCSBGMN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC(=C2)C(F)(F)F)Br)N(C(=O)C3=C1N=CC=C3)C

Origin of Product

United States

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